molecular formula C11H10N4O2 B2476165 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986550-56-4

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2476165
CAS No.: 1986550-56-4
M. Wt: 230.227
InChI Key: USSPJCNXRXOCTP-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a triazole and pyrazine ring fused together. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent such as phosphorus oxychloride (POCl3) to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce different functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyridine

Uniqueness

Compared to similar compounds, 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has a unique combination of a triazole and pyrazine ring, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-hydroxy-3-phenyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPJCNXRXOCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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